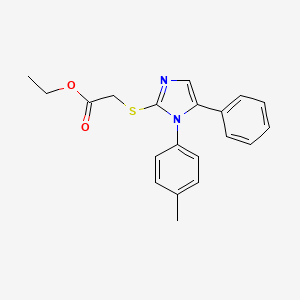

ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

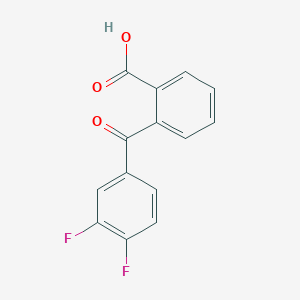

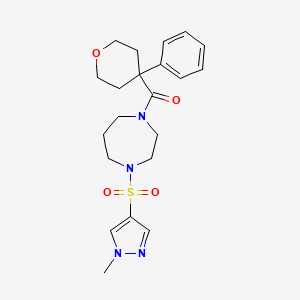

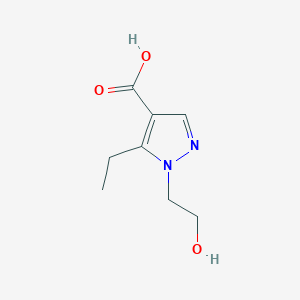

The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the introduction of the phenyl and p-tolyl groups. The thioacetate group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar imidazole ring, with the phenyl and p-tolyl groups likely contributing to the overall aromaticity of the molecule. The presence of the thioacetate group could introduce some steric hindrance, potentially affecting the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, as well as the phenyl and p-tolyl groups. The thioacetate group could also play a role in the compound’s reactivity, potentially acting as a leaving group in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring and the aromatic phenyl and p-tolyl groups could contribute to the compound’s stability, while the thioacetate group could affect its polarity and solubility .科学的研究の応用

Crystal Structure and Synthesis Techniques

The crystal structure of related compounds, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined through X-ray methods, showcasing non-planar molecular arrangements stabilized by intra- and intermolecular hydrogen bonds. This kind of structural analysis underpins the foundation for understanding molecular interactions and designing compounds with desired physical and chemical properties (DyaveGowda et al., 2002).

Catalysis and Hydrolysis

Research into the catalysis of ester hydrolysis by bases, including imidazole, provides insights into mechanisms that could be leveraged in synthesizing or modifying compounds like ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate. The study shows how imidazole catalyzes the hydrolysis of esters, hinting at potential synthetic pathways or applications in catalysis (Bender & Turnquest, 1957).

Chemical Transformations and Synthesis

The exploration of imidazo[2,1-b]thiazole derivatives and their chemical transformations offers valuable perspectives on the synthetic utility of similar structures. For example, the study of ethyl (6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-3-yl) acetate and its derivatives underlines the potential for chemical modifications leading to new compounds with varied properties, which could be applicable to ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (Robert & Panouse, 1982).

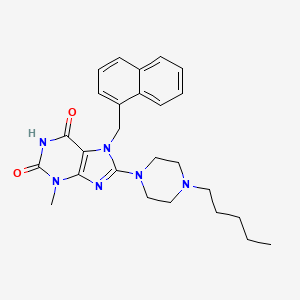

Potential Pharmacological Applications

Studies on compounds with similar structural features, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, highlight their potential as enzyme inhibitors. This suggests a research pathway for investigating ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate in pharmacological contexts, particularly as part of efforts to discover new therapeutic agents (Shukla et al., 2012).

Antimicrobial and Antioxidant Properties

The synthesis and biological activity study of novel compounds derived from similar structures indicate potential antimicrobial and antioxidant applications. For instance, the preparation and evaluation of novel 1,3,4-oxadiazole compounds derived from 1H-imidazole underline the broad scope for developing compounds with significant biological activities (Al-badrany et al., 2019).

特性

IUPAC Name |

ethyl 2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-7-5-4-6-8-16)22(20)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWZJDLIZBGYBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide](/img/structure/B2586651.png)

![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2586653.png)

![6-Chloro-2-fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2586658.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2586659.png)

![N-(4-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2586662.png)

![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2586663.png)

![2-[[1-(3-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2586669.png)